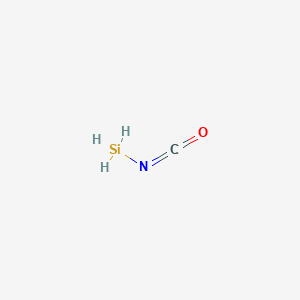acetate](/img/structure/B228245.png)
Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune response and have been investigated for their efficacy in treating a variety of autoimmune and inflammatory diseases.
Mechanism of Action
Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate exerts its therapeutic effects by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of several cytokines, including interleukins and interferons. By blocking JAK activity, Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of rheumatoid arthritis and psoriasis, the compound has been shown to reduce inflammation and improve clinical symptoms. Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate has also been shown to reduce the severity of colitis in mice, indicating its potential efficacy in treating inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate is its specificity for JAK enzymes, which allows for targeted modulation of the immune response. This specificity also reduces the risk of off-target effects and toxicity. However, the use of JAK inhibitors like Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate may also have limitations, such as the potential for increased risk of infections due to the suppression of the immune response.
Future Directions
There are several future directions for research on Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate and other JAK inhibitors. One area of interest is the potential use of these compounds in combination with other immunomodulatory agents, such as biologics or small molecule inhibitors. Another area of research is the investigation of JAK inhibitors in the treatment of other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Additionally, there is ongoing research on the safety and efficacy of JAK inhibitors in long-term use, as well as the potential for resistance to develop over time.
Synthesis Methods
The synthesis of Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate involves several steps, including the reaction of 2-chloro-4,5-difluorobenzoic acid with phenylacetic acid to form the corresponding anhydride. This anhydride is then reacted with isopentylamine to yield the final product. The synthesis of Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate has been optimized to produce high yields and purity, and the compound is now commercially available for research purposes.
Scientific Research Applications
Isopentyl [(2-chloro-4,5-difluorobenzoyl)amino](phenyl)acetate has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to modulate the immune response by inhibiting the activity of JAK enzymes, which play a key role in cytokine signaling and immune cell proliferation.
properties
Molecular Formula |
C20H20ClF2NO3 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
3-methylbutyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-2-phenylacetate |
InChI |
InChI=1S/C20H20ClF2NO3/c1-12(2)8-9-27-20(26)18(13-6-4-3-5-7-13)24-19(25)14-10-16(22)17(23)11-15(14)21/h3-7,10-12,18H,8-9H2,1-2H3,(H,24,25) |
InChI Key |
MWJKKWUGTAUTMQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Canonical SMILES |
CC(C)CCOC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)



![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)

![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)

![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)



![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)